Difenzoquat
Overview
Description
Synthesis Analysis
Research on difenzoquat primarily focuses on its application and effects rather than its synthesis. However, understanding its behavior in various environments provides indirect insights into its chemical nature. For instance, difenzoquat's adsorption on polyurethane foam indicates its interaction with other substances, hinting at its complex molecular interactions and potential synthesis pathways (Vinhal et al., 2017).
Molecular Structure Analysis
The molecular structure of difenzoquat enables unique interactions, as evidenced by its adsorption characteristics and the formation of ion-associates with sodium dodecylsulfate. This suggests a structure conducive to forming complexes with other molecules, which is critical in understanding its behavior in environmental and biological systems (Vinhal et al., 2017).
Chemical Reactions and Properties
Difenzoquat's chemical reactions, particularly its adsorption process, reveal its ability to form complexes with other molecules. Its efficiency in adsorption onto polyurethane foam in the presence of sodium dodecylsulfate highlights its reactive nature and potential chemical properties that can be leveraged in various applications, such as environmental safety and herbicide design (Vinhal et al., 2017).
Physical Properties Analysis
Studies on difenzoquat, including its fluorescence characteristics, provide insights into its physical properties. Its fluorescence excitation spectrum shows concentration-dependent variations, which are essential for understanding its behavior in solution and potential applications in analytical chemistry (Wandruszka et al., 1990).
Chemical Properties Analysis
The chemical behavior of difenzoquat, especially its interaction with other compounds and its adsorption characteristics, underscores its complex chemical properties. Its ability to form ion-associates and its efficient retention by polyurethane foam in specific conditions highlight its potential for targeted applications in herbicide action and environmental cleanup efforts (Vinhal et al., 2017).
Scientific Research Applications
Contact Activity and Resistance Mechanisms
- Difenzoquat's mechanism of action includes both contact activity and systemic growth-inhibition, distinct from paraquat. Research comparing difenzoquat and paraquat showed significant differences in their modes of action, with difenzoquat inducing electrolyte leakage from plant tissue in both light and dark conditions, unlike paraquat. This study also examined difenzoquat's interaction with resistant and susceptible biotypes of Avena fatua (wild oat) and wheat cultivars, suggesting a unique contact activity mechanism (Li, Nandula, & Messersmith, 2003).
Influence of Application Method on Phytotoxicity
- The phytotoxic effects of difenzoquat were found to vary based on the form of deposit when applied to Avena fatua. Different concentrations, surfactant levels, and the size of the drops influenced its effectiveness, with the herbicide showing more activity when applied to the base of younger leaves. The study highlighted the importance of application techniques in maximizing difenzoquat's herbicidal efficiency (Merritt, 1982).
Solid-Phase Extraction and Analysis
- Techniques for analyzing difenzoquat in water using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) have been developed. This research provides insights into the detection and quantification of difenzoquat in environmental samples, emphasizing the need to consider the presence of organic matter and surfactants in natural waters which can affect the extraction efficiency (Ibáñez, Picó, & Mañes, 1996).
Environmental Remediation Using Biopolymers
- A study on the adsorption behavior of difenzoquat on biopolymer membranes like alginate and chitosan explored their potential in remediating contaminated water. This research is significant in environmental science, showing how these biopolymers can selectively adsorb herbicides, offering a promising approach to water purification (Moraes et al., 2013).
Determination in Water Samples
- A fully automated method for determining difenzoquat in drinking and surface water was developed, using online trace enrichment and LC separation with UV detection. This method enables trace-level determination of difenzoquat, providing a practical approach for monitoring herbicides in water resources (Ibáñez, Picó, & Mañes, 1996).
Electrochemical Detection and Analysis
- Electrochemical methods for the determination of difenzoquat, such as the use of a silver solid amalgam electrode, have been explored. These methods offer sensitive and non-toxic alternatives for monitoring difenzoquat levels in various sample types, including water (Gajdár, Barek, & Fischer, 2019).
Fluorescence Properties
- Difenzoquat's potential as a fluorescence probe was investigated, with studies noting significant concentration-dependent variations in its fluorescence excitation spectrum. This research contributes to the understanding of difenzoquat's properties and its potential applications in analytical chemistry (Wandruszka, Edwards, Puchalski, & Morra, 1990).
Safety And Hazards
Difenzoquat is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Dermal (Category 3), H311, Short-term (acute) aquatic hazard (Category 1), H400, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects .
Future Directions
The future directions of Difenzoquat research could involve further understanding its mechanism of action and improving its effectiveness. For instance, research has been conducted to determine the influence of the time of day at application on Difenzoquat’s effectiveness . Additionally, the development of new technologies for the analysis of Difenzoquat could also be a future direction .
properties
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGPXIPGGRQBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043965 | |
Record name | Difenzoquat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difenzoquat | |
CAS RN |
49866-87-7 | |
Record name | Difenzoquat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenzoquat [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenzoquat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFENZOQUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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